REACTION_CXSMILES
|
C[Si](C)(C)[O:3][CH:4]1[CH2:8][CH:7]([C:9]2[CH:14]=[CH:13][C:12]([S:15][CH3:16])=[CH:11][CH:10]=2)[CH2:6][O:5]1>C(#N)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:16][S:15][C:12]1[CH:13]=[CH:14][C:9]([C:7]2[CH2:6][O:5][C:4](=[O:3])[CH:8]=2)=[CH:10][CH:11]=1 |f:2.3.4|
|
Name
|
crude product
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C[Si](OC1OCC(C1)C1=CC=C(C=C1)SC)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is purified by flash chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluted with 2:1 hexane/EtOAc
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |